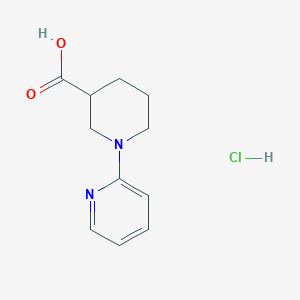

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-pyridin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRPDQARJILJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document will delve into its chemical identity, a plausible synthetic route, detailed analytical characterization, and its potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is a pyridyl-substituted piperidine derivative. The core structure features a piperidine ring N-substituted with a pyridin-2-yl group, and a carboxylic acid moiety at the 3-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and pharmaceutical applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 242.70 g/mol | Calculated |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) (Predicted) | N/A |

| Melting Point | Not available | N/A |

Rationale and Potential Applications in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[2][3][4][5] The incorporation of a pyridine ring can introduce opportunities for hydrogen bonding, metal chelation, and π-π stacking interactions with biological targets. The carboxylic acid group provides a handle for further derivatization or can act as a key interacting group with a target protein.

Derivatives of 1-pyridyl-piperidine have shown a wide range of pharmacological activities, including but not limited to CNS disorders, inflammation, and infectious diseases.[3][4][5] Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Synthesis and Purification

A robust and efficient synthesis of this compound is crucial for its application in research and development. While a specific, published protocol for this exact molecule is not available, a plausible and scientifically sound synthetic route can be proposed based on established chemical transformations. The following protocol is a deduced methodology, grounded in well-documented N-arylation and ester hydrolysis reactions.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available piperidine-3-carboxylic acid ethyl ester and 2-chloropyridine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate

This step involves a palladium-catalyzed N-arylation reaction, a powerful method for forming C-N bonds. The Buchwald-Hartwig amination is a suitable choice for this transformation.

-

Materials:

-

Piperidine-3-carboxylic acid ethyl ester

-

2-Chloropyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

-

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add anhydrous toluene, followed by piperidine-3-carboxylic acid ethyl ester (1.0 eq), 2-chloropyridine (1.2 eq), and NaOtBu (1.4 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate.

-

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ester followed by the formation of the hydrochloride salt.

-

Materials:

-

Ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

-

Procedure:

-

Dissolve the ethyl ester from Step 1 in a mixture of THF and water.

-

Add an excess of LiOH or NaOH (e.g., 2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to a pH of approximately 6-7 with 1M HCl.

-

Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base.

-

Dissolve the free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).

-

Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and piperidine rings. The aromatic protons of the pyridine ring should appear in the downfield region (δ 7.0-8.5 ppm). The protons on the piperidine ring will be in the aliphatic region (δ 1.5-4.0 ppm). The methine proton at the C3 position of the piperidine ring, adjacent to the carboxylic acid, will likely be a multiplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine and piperidine rings, as well as the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the molecular ion peak corresponding to the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C-N stretching vibrations.

Purity Analysis

High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development.

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. This guide has provided a detailed overview of its properties, a plausible synthetic route, and methods for its characterization. The presented information is intended to support researchers in the synthesis and application of this and related compounds in their pursuit of novel therapeutic agents.

References

A comprehensive list of references will be compiled at the end of this document.

Sources

- 1. 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | C11H14N2O2 | CID 6484272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 5. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine moiety is a highly privileged scaffold in a wide range of clinically approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2] This document details the physicochemical properties, a proposed robust synthesis protocol, spectral characterization, and potential pharmacological applications of this compound. The synthesis section offers a detailed, step-by-step methodology, explaining the rationale behind each procedural choice. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and utilize this and related N-aryl piperidine derivatives in their research endeavors.

Introduction and Scientific Context

The piperidine ring is a cornerstone in the design of therapeutic agents, appearing in numerous pharmaceuticals with diverse biological activities, including anticancer, anti-Alzheimer's, and analgesic properties.[1][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal scaffold for targeting biological receptors.[1] The title compound, this compound, is a derivative of nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) uptake.[4][5][6] The introduction of a pyridin-2-yl group on the piperidine nitrogen atom significantly influences the molecule's electronic properties, lipophilicity, and potential for engaging in specific receptor interactions. This guide aims to provide a detailed technical framework for the synthesis and characterization of this compound, facilitating its exploration in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 242.70 g/mol | Calculated |

| CAS Number | 876718-04-6 (free base) | [7] |

| Canonical SMILES | C1CC(CN(C1)C2=CC=CC=N2)C(=O)O.Cl | [7] |

| IUPAC Name | 1-pyridin-2-ylpiperidine-3-carboxylic acid hydrochloride | [7] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving a nucleophilic aromatic substitution followed by ester hydrolysis and salt formation. This proposed protocol is based on established synthetic methodologies for N-aryl piperidines.[8][9][10]

Synthesis Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 3. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: A Chemoproteomic Guide to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride

Introduction and Scientific Rationale

The discovery of novel therapeutic agents is often driven by the identification of small molecules that modulate protein function.[1][2] 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is a synthetic small molecule featuring a pyridine ring fused to a piperidine carboxylic acid scaffold.[3] This structural motif is of significant interest in medicinal chemistry; the pyridine ring is a common pharmacophore found in numerous FDA-approved drugs, known to participate in various biological interactions, while the piperidine ring provides a defined three-dimensional structure.[4][5][6][7][8] The carboxylic acid group presents a versatile chemical handle for derivatization, making this compound an excellent candidate for chemical proteomics investigations.[9]

This guide provides a strategic framework and detailed experimental protocols for elucidating the proteomic landscape of this compound. The primary objectives are:

-

Unbiased Target Identification: To discover the specific protein(s) that directly bind to the compound within a complex biological system.

-

Validation of Target Engagement: To confirm and quantify the interaction between the compound and its putative target(s) in a physiological (cellular) context.

We will detail two powerful, orthogonal proteomics workflows: Affinity Purification-Mass Spectrometry (AP-MS) for target discovery and the Cellular Thermal Shift Assay (CETSA) for target engagement validation.[10][11] These methods, when used in concert, provide a robust system for progressing a novel small molecule from a chemical entity to a validated biological probe.

Foundational Strategy: A Two-Pronged Proteomic Approach

To comprehensively characterize a novel small molecule, no single method is sufficient. We advocate for a sequential, two-part strategy that first identifies potential interactors and then rigorously validates the key binding events in a cellular environment.

-

Part A: Discovery with Affinity Purification-Mass Spectrometry (AP-MS). This technique uses an immobilized version of the small molecule to "fish" for binding partners from a cell lysate. It is a powerful, unbiased method for generating a list of candidate protein targets.[12][13]

-

Part B: Validation with the Cellular Thermal Shift Assay (CETSA). This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding, directly within intact cells or cell lysates.[14][15] A positive result provides strong evidence of a direct physical interaction in a physiological setting.[11]

This integrated workflow ensures that candidates identified in vitro (AP-MS) are validated in a more biologically relevant context (CETSA), significantly increasing confidence in the results.

Figure 1. A high-level overview of the integrated proteomics workflow.

Protocol I: Unbiased Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)

The central principle of this protocol is to covalently attach 1-(pyridin-2-yl)piperidine-3-carboxylic acid to a solid support (e.g., magnetic beads) and use this "bait" to capture interacting proteins ("prey") from a complex cell lysate.

Causality Behind Experimental Choices

-

Immobilization Chemistry: The compound's carboxylic acid is an ideal handle for covalent attachment to amine-functionalized beads via N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[16] This creates a stable amide bond, preventing ligand leaching during the experiment.[17]

-

Control Strategy: A robust control is paramount for distinguishing true binders from non-specific background proteins. The ideal negative control is beads derivatized only with the linker and blocking agent, or even better, beads with an immobilized, structurally similar but biologically inactive analog. For this protocol, we will use "mock-coupled" beads (beads subjected to the entire coupling chemistry without the compound) as a stringent control.

-

Quantitative Proteomics: Label-free quantification (LFQ) is employed to compare the abundance of proteins pulled down by the compound-beads versus the control-beads.[18][19] Proteins significantly enriched in the compound pulldown are considered high-confidence candidate interactors.[20]

Detailed Step-by-Step Protocol

Part A: Immobilization of Ligand on Amine-Coated Magnetic Beads

-

Bead Preparation: Resuspend 10 mg of amine-coated magnetic beads in 1 mL of activation buffer (e.g., 100 mM MES, pH 6.0). Place on a magnetic stand, remove the supernatant, and repeat twice.

-

Activation of Carboxylic Acid: In a separate tube, dissolve 1-2 mg of this compound in 500 µL of activation buffer. Add EDC to a final concentration of 10 mg/mL and NHS to 15 mg/mL.[21] Incubate for 15-30 minutes at room temperature.

-

Coupling Reaction: Immediately add the activated ligand solution to the washed beads. Incubate for 2-4 hours at room temperature with gentle end-over-end rotation.

-

Quenching & Blocking: Pellet the beads on a magnetic stand. Discard the supernatant. Add 1 mL of quenching/blocking buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0) and incubate for 1 hour to block any remaining active sites.

-

Washing: Wash the beads extensively to remove unreacted ligand and byproducts. Perform three sequential washes with PBS containing 0.05% Tween-20, followed by two washes with PBS alone.

-

Control Bead Preparation: Prepare a parallel set of control beads by performing steps 1-5 but omitting the this compound from step 2.

-

Storage: Resuspend the final beads in PBS with a protease inhibitor cocktail and store at 4°C.

Part B: Affinity Pulldown from Cell Lysate

-

Lysate Preparation: Culture and harvest cells of interest (e.g., HEK293T, HeLa). Lyse the cells in a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, plus protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

Incubation: Aliquot 1-2 mg of total protein lysate per pulldown condition (Compound Beads vs. Control Beads). Add 50 µL of the prepared bead slurry to each lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads 4-5 times with 1 mL of ice-cold lysis buffer to remove non-specific binders. Perform a final wash with ice-cold PBS.

-

Elution/On-Bead Digestion:

-

Elution: Elute bound proteins by adding 50 µL of SDS-PAGE loading buffer and boiling for 5-10 minutes. This is suitable for initial validation by Western Blot.

-

On-Bead Digestion (for MS): For a cleaner sample, resuspend the washed beads in 100 µL of digestion buffer (e.g., 50 mM Ammonium Bicarbonate). Add DTT to 10 mM and incubate for 30 min at 56°C. Cool, then add iodoacetamide to 25 mM and incubate for 20 min in the dark. Add sequencing-grade trypsin and digest overnight at 37°C.

-

Part C: Sample Preparation for LC-MS/MS

-

Peptide Collection: After digestion, place the tubes on a magnetic stand and carefully collect the supernatant containing the peptides.

-

Desalting: Acidify the peptides with formic acid (to ~pH 2-3) and desalt using a C18 StageTip or ZipTip.

-

LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

Data Analysis and Interpretation

-

Protein Identification: Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Proteome Discoverer.

-

Label-Free Quantification (LFQ): Use the LFQ intensities calculated by the software to determine the relative abundance of each identified protein in the compound pulldown versus the control pulldown.[19][22][23]

-

Hit Selection: True interaction partners should be significantly enriched in the compound sample. Plot the -log10(p-value) vs. the log2(fold change) in a volcano plot. High-confidence hits will appear in the top-right quadrant (high fold change and high statistical significance).

| Parameter | Description | Typical Cutoff |

| Log2(Fold Change) | The log base 2 of the ratio of LFQ intensity (Compound/Control). | > 2 (i.e., 4-fold enrichment) |

| p-value | The statistical significance of the enrichment, typically from a t-test. | < 0.05 |

| Unique Peptides | The number of distinct peptides identified for a given protein. | ≥ 2 |

Protocol II: Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[11] This allows for the confirmation of target engagement in a cellular context.[14][15][24]

Causality Behind Experimental Choices

-

Intact Cells: Performing the initial heating step on intact, live cells provides the most physiologically relevant environment, accounting for cell permeability, metabolism, and endogenous ligand competition.

-

Isothermal Dose-Response (ITDR): Instead of a full melt curve, performing the experiment at a single, optimized temperature with varying compound concentrations can determine an apparent binding affinity (EC50) in the cell. This provides quantitative evidence of engagement.[25]

-

Detection Method: Downstream analysis can be a targeted Western Blot for a specific candidate from the AP-MS screen or a proteome-wide analysis using mass spectrometry (termed Thermal Proteome Profiling or TPP).[26]

Figure 2. The core principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Step-by-Step Protocol

Part A: Cellular Treatment and Thermal Challenge

-

Cell Culture: Plate cells to achieve ~80-90% confluency on the day of the experiment.

-

Compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

-

Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS to a specific cell density.

-

Aliquoting: Aliquot the cell suspension for each treatment condition into PCR tubes.

-

Thermal Challenge: Place the PCR tubes in a thermal cycler.

-

Melt Curve: Heat aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

-

ITDR: Heat all samples to a single, predetermined temperature (e.g., 52°C, determined from the melt curve) for 3 minutes, followed by cooling.

-

Part B: Protein Extraction and Analysis

-

Lysis: Lyse the cells by adding a lysis buffer and/or performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separation: Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

Sample Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

Quantification (Western Blot):

-

Normalize total protein concentration for all samples.

-

Perform SDS-PAGE and transfer to a PVDF membrane.

-

Probe with a primary antibody specific to a candidate protein identified in the AP-MS experiment.

-

Use a loading control (e.g., GAPDH, Tubulin) to ensure equal loading.

-

Quantify band intensities to plot the melt curve or dose-response curve.

-

Part C: Proteome-Wide TPP-CETSA Analysis (Optional)

-

Sample Preparation: Prepare samples for each temperature point as described above.

-

Digestion & TMT Labeling: Digest the soluble protein fractions to peptides. Label peptides from each temperature point with a different isobaric tandem mass tag (TMT).

-

LC-MS/MS: Pool the labeled samples and analyze by LC-MS/MS.

-

Data Analysis: Identify and quantify thousands of proteins simultaneously. Plot the relative solubility of each protein as a function of temperature to generate melt curves for the entire proteome, identifying those that are significantly stabilized by the compound.

Conclusion and Future Directions

The combination of AP-MS and CETSA provides a powerful, validated workflow for the proteomic characterization of this compound. Positive identification and validation of a target protein open the door to subsequent biological studies, including:

-

Functional Assays: Validating the modulatory effect of the compound on the target's biological activity.

-

Structural Biology: Determining the co-crystal structure to understand the binding mode.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity, potentially leading to a fragment-based lead discovery (FBLD) campaign.[27][28][29]

This guide provides the foundational protocols to confidently identify and validate the protein targets of novel small molecules, a critical step in modern drug discovery and chemical biology.[30][31]

References

-

Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Kaur, N., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

-

Zhang, T., et al. (2022). An update of label-free protein target identification methods for natural active products. Theranostics. [Link]

-

Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. [Link]

-

Wikipedia. Fragment-based lead discovery. Wikipedia. [Link]

-

Wright, Z. V. F., et al. (2023). Activity-based protein profiling: A graphical review. Pharmacology & Therapeutics. [Link]

-

PubChem. 1-(Pyridin-2-yl)piperidine-3-carboxylic acid. PubChem. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Billet, A. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Institut de Pharmacologie et de Biologie Structurale. [Link]

-

Bangs Laboratories. Covalent Coupling. TechNote 205. [Link]

-

Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. [Link]

-

Wang, N., et al. (2016). Process of Fragment-Based Lead Discovery—A Perspective from NMR. Molecules. [Link]

-

Singh, U. P., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology. [Link]

-

Zhang, Y., et al. (2022). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. STAR Protocols. [Link]

-

Roy, D. & Singh, S. (2012). Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science. [Link]

-

ResearchGate. Examples of fragment-based ligand/lead discovery (FBLD)-derived drugs/compounds. ResearchGate. [Link]

-

ResearchGate. (2023). Activity-based protein profiling: A graphical review. ResearchGate. [Link]

-

Ali, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

Bioinformatics Solutions Inc. (2024). LFQ (Label Free Quantification) PEAKS Tutorial. YouTube. [Link]

-

Bioclone Inc. Conjugation Protocol Made Easy with Carboxyl-Terminated Magnetic Beads. Bioclone. [Link]

-

G-Biosciences. Carboxyl Magnetic Beads. G-Biosciences. [Link]

-

Geyer, P. E., et al. (2023). Accurate Label-Free Quantification by directLFQ to Compare Unlimited Numbers of Proteomes. Molecular & Cellular Proteomics. [Link]

-

Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Murray, J. B. & Rees, D. C. (2017). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry. [Link]

-

Gomes, M. J., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

-

ResearchGate. (2022). An update of label-free protein target identification methods for natural active products. ResearchGate. [Link]

-

Zhao, Q., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

-

Adibekian, A., et al. (2011). How chemoproteomics can enable drug discovery and development. Nature Reviews Drug Discovery. [Link]

-

Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. [Link]

-

Sharma, V., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega. [Link]

-

Van Leene, J., et al. (2019). Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions. Expert Review of Proteomics. [Link]

-

Dinasarapu, A. R. (2020). Quantitative proteomics: label-free quantitation of proteins. Emory University. [Link]

-

Parker, C. G., & Simon, G. M. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology. [Link]

-

Sapient Bio. (2024). Discovery Proteomics for Target Identification. Sapient Bio. [Link]

-

Nguyen, T. T., et al. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling. [Link]

-

Fiveable. Affinity purification-mass spectrometry (AP-MS). Fiveable. [Link]

-

Schneider, E. V., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

-

Figeys, D. (2005). Broad-based proteomic strategies: a practical guide to proteomics and functional screening. Expert Review of Proteomics. [Link]

-

Rivera-Fuentes, P., et al. (2023). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. EDC/NHS activation of a surface? ResearchGate. [Link]

-

Ataman Kimya. PIPERIDINE. Ataman Kimya. [Link]

-

Front Line Genomics. (2024). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Front Line Genomics. [Link]

-

Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

Bogyo, M. & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

-

PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. PubChem. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. frontlinegenomics.com [frontlinegenomics.com]

- 3. 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | C11H14N2O2 | CID 6484272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. (R)-(-)-3-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. wp.unil.ch [wp.unil.ch]

- 11. tandfonline.com [tandfonline.com]

- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bangslabs.com [bangslabs.com]

- 18. Label-Free Quantification: Advantages, Applications & Tools - Creative Proteomics [creative-proteomics.com]

- 19. Quantitative proteomics: label-free quantitation of proteins - Ashok R. Dinasarapu Ph.D [adinasarapu.github.io]

- 20. Accurate Label-Free Quantification by directLFQ to Compare Unlimited Numbers of Proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bioclone.net [bioclone.net]

- 22. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]

- 23. youtube.com [youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. bio-protocol.org [bio-protocol.org]

- 26. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 28. Process of Fragment-Based Lead Discovery—A Perspective from NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 29. portlandpress.com [portlandpress.com]

- 30. med.stanford.edu [med.stanford.edu]

- 31. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Synthesis Protocol: 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, a valuable heterocyclic building block in medicinal chemistry. This scaffold is a derivative of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making its analogues significant for neuroscience research and drug development.[1][2][3][4][5] The described synthesis employs a robust and scalable palladium-catalyzed Buchwald-Hartwig amination reaction for the key C-N bond formation, followed by ester hydrolysis and salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Rationale

The synthesis of N-aryl piperidine scaffolds is a cornerstone of modern pharmaceutical development. The target molecule, 1-(Pyridin-2-yl)piperidine-3-carboxylic acid, integrates the pharmacologically relevant piperidine-3-carboxylic acid (nipecotic acid) core with a pyridine ring. This combination is of high interest for modulating biological targets where constrained amino acid derivatives can confer selectivity and potency.

The primary challenge in this synthesis is the formation of the bond between the piperidine nitrogen and the C2 position of the pyridine ring. Traditional nucleophilic aromatic substitution on 2-chloropyridine is often inefficient and requires harsh conditions. The Buchwald-Hartwig amination has emerged as a superior method, offering mild reaction conditions, broad substrate scope, and high yields for C-N cross-coupling.[6][7][8] This protocol leverages a modern palladium-phosphine catalyst system, which demonstrates high catalytic activity and functional group tolerance.

To ensure the success of the coupling and prevent undesirable side reactions, the carboxylic acid of the piperidine starting material is first protected as an ethyl ester. This protecting group is stable under the basic conditions of the Buchwald-Hartwig reaction and can be readily removed via acid hydrolysis in the final step, which concurrently forms the desired hydrochloride salt.

Overall Synthesis Scheme

The synthesis is performed in three main stages:

-

Protection: Fischer esterification of (±)-Piperidine-3-carboxylic acid.

-

C-N Coupling: Palladium-catalyzed Buchwald-Hartwig amination between ethyl piperidine-3-carboxylate and 2-chloropyridine.

-

Deprotection & Salt Formation: Acid-catalyzed hydrolysis of the ethyl ester to yield the final hydrochloride product.

Caption: Overall three-step synthesis workflow.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (±)-Piperidine-3-carboxylic acid | ≥98% | Commercial | Also known as (±)-Nipecotic acid |

| 2-Chloropyridine | ≥99% | Commercial | Acutely toxic; handle with extreme care[9][10] |

| Ethanol (EtOH) | Anhydrous, 200 proof | Commercial | For esterification and as a solvent |

| Toluene | Anhydrous, ≥99.8% | Commercial | Reaction solvent for coupling |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercial | Air-sensitive, store under inert gas |

| Xantphos | ≥98% | Commercial | Ligand, air-stable |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercial | Strong base, moisture-sensitive, corrosive[11][12] |

| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Commercial | For esterification catalyst and hydrolysis |

| Diethyl Ether (Et₂O) | Anhydrous | Commercial | For work-up |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For work-up and chromatography |

| Hexanes | ACS Grade | Commercial | For chromatography |

| Celite® | Filtration aid | Commercial | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent |

| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Commercial | For characterization |

Detailed Experimental Protocols

PART A: Synthesis of Ethyl piperidine-3-carboxylate (Esterification)

Rationale: The carboxylic acid is temporarily converted to an ethyl ester to prevent it from reacting with the strong base (NaOtBu) or coordinating to the palladium catalyst in the subsequent coupling step. Fischer esterification is a classic and cost-effective method for this transformation.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (±)-Piperidine-3-carboxylic acid (12.9 g, 100 mmol).

-

Reagent Addition: Add 150 mL of anhydrous ethanol. Stir the suspension.

-

Catalysis: Carefully add concentrated hydrochloric acid (1.0 mL) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. The reaction can be monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a thick oil or solid residue (the hydrochloride salt of the ester). c. Add 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the mixture (caution: CO₂ evolution) and stir until the pH is ~8-9. d. Extract the aqueous layer with ethyl acetate (3 x 75 mL). e. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

-

Yield: The typical yield is 90-95%. The product is often used in the next step without further purification.

PART B: Synthesis of Ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate (Buchwald-Hartwig Coupling)

Rationale: This is the key bond-forming step. A palladium(0) source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) form the active catalytic species. Sodium tert-butoxide serves as the base to deprotonate the piperidine nitrogen, enabling its entry into the catalytic cycle. Anhydrous and oxygen-free conditions are critical for catalyst stability and activity.[8]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

-

Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask with a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with inert gas.

-

Catalyst Preparation: To the flask, add Pd₂(dba)₃ (458 mg, 0.5 mmol, 1 mol%), Xantphos (868 mg, 1.5 mmol, 3 mol%), and sodium tert-butoxide (6.73 g, 70 mmol, 1.4 eq).

-

Reagent Addition: a. Add ethyl piperidine-3-carboxylate (7.86 g, 50 mmol) via syringe. b. Add 2-chloropyridine (5.68 g, 4.75 mL, 50 mmol) via syringe. c. Add 200 mL of anhydrous toluene via cannula or syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain the temperature for 8-12 hours. Monitor progress by TLC (e.g., 20% EtOAc/Hexanes) or LC-MS.

-

Work-up: a. Cool the reaction to room temperature. b. Quench the reaction by slowly adding 100 mL of water. c. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate (50 mL). d. Transfer the filtrate to a separatory funnel. Separate the layers. e. Extract the aqueous layer with ethyl acetate (2 x 50 mL). f. Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the product as a viscous oil.[13]

PART C: Synthesis of this compound (Hydrolysis & Salt Formation)

Rationale: The final step removes the ethyl ester protecting group to reveal the carboxylic acid. Using aqueous HCl achieves both hydrolysis and the formation of the stable, crystalline hydrochloride salt in a single operation, simplifying isolation.

-

Setup: To a 250 mL round-bottom flask, add the purified ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate (e.g., 9.37 g, 40 mmol) and 100 mL of 6 M hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approx. 100-105 °C) for 4-6 hours. Monitor the reaction by LC-MS until the ester starting material is fully consumed.

-

Isolation: a. Cool the reaction mixture in an ice bath for 1-2 hours. A precipitate should form. b. If precipitation is slow, you can reduce the volume of the solution by ~50% on a rotary evaporator and then cool again. Adding a small amount of isopropanol can also aid precipitation. c. Collect the solid product by vacuum filtration. d. Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual impurities.

-

Drying: Dry the white to off-white solid in a vacuum oven at 50 °C overnight.

-

Yield & Characterization: Expected yield is 80-90%. The final product should be characterized to confirm its identity and purity using techniques like ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.[13][14]

Summary of Reaction Parameters

| Parameter | Step A: Esterification | Step B: C-N Coupling | Step C: Hydrolysis |

| Key Reagents | Piperidine-3-COOH, EtOH | Ethyl piperidine-3-carboxylate, 2-Cl-Pyridine | Ethyl 1-(pyridin-2-yl)piperidine-3-carboxylate |

| Catalyst/Promoter | Conc. HCl | Pd₂(dba)₃ / Xantphos | 6 M HCl |

| Base | N/A | NaOtBu | N/A |

| Solvent | Ethanol | Toluene | Water |

| Temperature | ~80 °C (Reflux) | 100 °C | ~105 °C (Reflux) |

| Time | 12-16 h | 8-12 h | 4-6 h |

| Typical Yield | 90-95% | 75-85% (after purification) | 80-90% |

Safety and Handling

-

General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) is required.

-

2-Chloropyridine: This compound is highly toxic and fatal if inhaled or in contact with skin.[9][15][16] Use a dedicated syringe and handle only in a fume hood. Have a quench solution (e.g., dilute sodium bicarbonate) ready for any spills.

-

Sodium tert-butoxide: This is a corrosive and water-reactive strong base.[11][12] It can cause severe burns. It reacts violently with water. Handle in an inert atmosphere (glove box or under nitrogen/argon) and weigh quickly.

-

Palladium Compounds: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust.

-

Acid/Base Handling: Concentrated HCl is corrosive and has noxious fumes. Handle with care. Neutralize all acidic and basic waste streams before disposal.

References

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives - MDPI. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]

-

2-Chloropyridine Safety Data Sheet - Jubilant Ingrevia. [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors - ACS Publications. [Link]

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. acgpubs.org [acgpubs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Application Notes & Protocols for the Comprehensive Analysis of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride

Abstract

This technical guide provides a detailed framework of analytical methodologies for the characterization, quantification, and purity assessment of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride (PPC-HCl). As a molecule of interest in pharmaceutical research and development, possessing both a pyridine and a piperidine-carboxylic acid moiety, its analytical control is critical for ensuring quality and consistency. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and potentiometric titration for assay. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reliable results.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperidine-3-carboxylic acid scaffold.[1][2] The hydrochloride salt form is often utilized to improve solubility and stability. Accurate and precise analytical methods are paramount for its progression through the drug development pipeline, from synthesis confirmation to quality control of the active pharmaceutical ingredient (API).[3][4]

Physicochemical Properties (of the free base):

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [5] |

| Molecular Weight | 206.24 g/mol | [5] |

| IUPAC Name | 1-(pyridin-2-yl)piperidine-3-carboxylic acid | [5] |

| InChIKey | QZQCXIGVFAOJNE-UHFFFAOYSA-N | [5] |

The presence of a carboxylic acid, a basic pyridine nitrogen, and a tertiary amine within the piperidine ring dictates the compound's behavior in different analytical systems. The hydrochloride salt form makes it amenable to analysis in aqueous and polar organic solvents.

Strategic Analytical Workflow

A multi-faceted approach is necessary for the complete analytical characterization of PPC-HCl. The choice of method depends on the analytical objective, whether it is identity confirmation, purity determination, or quantification.

Caption: Overall analytical workflow for PPC-HCl.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for determining the purity and assay of PPC-HCl.[6] The method must be able to separate the main component from potential impurities, including starting materials, by-products, and degradation products.

Rationale for Method Design

-

Stationary Phase: An octadecylsilane (C18) column is selected as the initial choice due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds. The aromatic pyridine ring and the aliphatic piperidine ring will interact favorably with the C18 stationary phase.

-

Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) is employed.

-

Buffer (e.g., Phosphate Buffer, pH 2.0-3.0): The acidic pH serves two critical purposes: 1) It protonates the carboxylic acid group, rendering it less polar and enhancing its retention on the C18 column. 2) It ensures consistent protonation of the basic nitrogen atoms, leading to sharp, symmetrical peaks.[7]

-

Organic Modifier (Acetonitrile): Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A gradient elution is recommended to ensure the elution of both polar and potential nonpolar impurities within a reasonable timeframe.

-

-

Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (DAD) detector is ideal, allowing for detection at an optimal wavelength (e.g., around 260 nm, characteristic of the pyridine moiety) and simultaneous spectral analysis to assess peak purity.[6]

Detailed HPLC Protocol

Objective: To determine the purity (% area) and assay (using an external standard) of PPC-HCl.

Instrumentation & Materials:

-

HPLC system with gradient pump, autosampler, column oven, and DAD detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

PPC-HCl reference standard and sample.

-

HPLC-grade acetonitrile, potassium phosphate monobasic, phosphoric acid, and water.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water, and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile.

-

-

Diluent Preparation: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) is a suitable diluent.

-

Standard Preparation (for Assay): Accurately weigh about 10 mg of PPC-HCl reference standard and dissolve it in 100.0 mL of diluent to obtain a concentration of approximately 100 µg/mL.

-

Sample Preparation: Accurately weigh about 10 mg of the PPC-HCl sample and prepare a solution in the same manner as the standard.

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Column Temperature | 30 °C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | DAD, 260 nm |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 |

-

Data Analysis:

-

Purity: For the sample chromatogram, calculate the area percentage of the main peak relative to the total area of all peaks detected.

-

Assay: Calculate the assay of the sample using the external standard method: Assay (%) = (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x 100

-

Method Validation

The described HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3]

Validation Parameters:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can distinguish the analyte from impurities. | Peak purity analysis, no interference at the analyte's retention time. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) > 0.999 over a range (e.g., 50-150% of nominal concentration). |

| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery between 98.0% and 102.0% for spiked samples.[8] |

| Precision | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |

| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | To evaluate the method's reliability with small, deliberate variations in parameters. | Peak area and retention time remain within acceptable limits. |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) framework of the molecule.[9][10]

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of PPC-HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is a good choice for the hydrochloride salt.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Interpretation (Expected Signals):

-

¹H NMR:

-

Pyridine Ring: A set of aromatic signals between ~7.0 and 8.5 ppm.

-

Piperidine Ring: A series of complex aliphatic signals (multiplets) between ~1.5 and 4.0 ppm. The protons adjacent to the nitrogen atoms will be deshielded.

-

Carboxylic Acid Proton: May be a broad singlet or exchange with D₂O, making it invisible. In DMSO-d₆, it would appear as a broad signal >10 ppm.

-

-

¹³C NMR:

-

Carboxylic Carbonyl: A signal around ~170-180 ppm.

-

Pyridine Carbons: Signals in the aromatic region (~120-150 ppm).

-

Piperidine Carbons: Aliphatic signals between ~20 and 60 ppm.

-

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.[11]

Protocol:

-

Technique: Electrospray Ionization (ESI) is ideal for this polar molecule. It can be coupled with an HPLC system (LC-MS) or performed via direct infusion.

-

Sample Preparation: Prepare a dilute solution of PPC-HCl (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.

-

Acquisition: Acquire the spectrum in positive ion mode.

-

Interpretation:

-

The primary ion expected is the protonated molecule [M+H]⁺, where M is the free base.

-

Expected m/z: 207.11 (for C₁₁H₁₅N₂O₂⁺). The detection of this ion confirms the molecular weight of the free base.

-

Potentiometric Titration for Assay

As PPC-HCl is a salt of a weak base (the pyridine and piperidine nitrogens) and a strong acid (HCl), its assay can be determined by non-aqueous potentiometric titration. This is an absolute quantification method that does not require a reference standard of the same compound.

Rationale: The hydrochloride salt is dissolved in a non-aqueous solvent (e.g., glacial acetic acid). The chloride ion is then titrated with a standardized solution of a strong acid in a non-aqueous medium, such as perchloric acid in acetic acid. The endpoint is detected using a pH electrode.

Protocol:

-

Sample Preparation: Accurately weigh ~150 mg of PPC-HCl and dissolve in 50 mL of glacial acetic acid.

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid (standardized).

-

Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid, monitoring the potential (mV) with a suitable electrode system.

-

Endpoint Detection: Determine the equivalence point from the inflection point of the titration curve.

-

Calculation: Calculate the assay based on the volume of titrant consumed, its normality, and the sample weight. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of PPC-HCl.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive quality control of this compound. The cornerstone of routine analysis is a validated, stability-indicating HPLC method for purity and assay. This is complemented by spectroscopic techniques (NMR and MS) for definitive structural confirmation and a classic titrimetric method for absolute quantification. Adherence to these protocols will ensure that the material meets the high standards required for pharmaceutical development.

References

-

Muszalska, I., et al. (2012). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 69(3), 405-412. Available at: [Link]

-

Zhang, Q., et al. (2013). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Journal of Chromatography A, 1312, 49-56. Available at: [Link]

-

Jones, S. P., et al. (2022). Supporting Information for: A divergent, fragment-based approach to 3D-shaped piperidines. Royal Society of Chemistry. Available at: [Link]

-

Santoprete, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Piperidine-Based Constrained Analogues as ADAMTS-7 Inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Onajole, O. K., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 182, 111628. Available at: [Link]

-

PubChem. (n.d.). 1-(Pyridin-2-yl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Kawasue, S., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1492-1498. Available at: [Link]

-

Pawar, S. D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

-

Tzankova, V., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145. Available at: [Link]

-

MDPI. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. MDPI. Available at: [Link]

-

PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. Available at: [Link]

-

Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3842. Available at: [Link]

-

Kumar, G. A., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]

-

Chung, C. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

-

PubMed. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. Available at: [Link]

-

Lab-Training. (2023). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Lab-Training. Available at: [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

-

Proclinical. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical. Available at: [Link]

-

PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved January 26, 2026, from [Link]

-

Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available at: [Link]

Sources

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 4. upm-inc.com [upm-inc.com]

- 5. 1-(Pyridin-2-yl)piperidine-3-carboxylic acid | C11H14N2O2 | CID 6484272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. demarcheiso17025.com [demarcheiso17025.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-(pyridin-2-yl)piperidine via Buchwald-Hartwig Amination

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.[3] The synthesis of 1-(pyridin-2-yl)piperidine, a key structural element in numerous biologically active compounds, presents a classic case for the application of this methodology. This document provides a comprehensive guide to the synthesis of 1-(pyridin-2-yl)piperidine from 2-halopyridines and piperidine, detailing the underlying mechanistic principles, a robust experimental protocol, and critical insights for reaction optimization.

Scientific Rationale: The "Why" Behind the Protocol

The Buchwald-Hartwig amination is a complex catalytic process where the choice of each component—palladium precursor, ligand, base, and solvent—is critical for success.[4][5] Understanding the role of each component allows for rational troubleshooting and adaptation of the protocol for different substrates.

The Catalytic Heart: Palladium and the Ligand

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] While various palladium sources can be used, pre-formed palladium complexes, known as precatalysts, are often preferred in modern protocols for their stability and efficiency in generating the active Pd(0) species.[5][7]

The ligand is arguably the most crucial component, as it modulates the stability and reactivity of the palladium center.[7] For the coupling of a secondary cyclic amine like piperidine with an electron-deficient heteroaryl halide such as 2-chloropyridine or 2-bromopyridine, bulky and electron-rich phosphine ligands are generally the most effective. Ligands such as RuPhos and BrettPhos have demonstrated success in similar transformations. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7]

The Role of the Base and Solvent

A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide, which is the active nucleophile in the reaction.[8] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[7] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures.[7][8]

The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the required temperature. Aprotic, non-polar to moderately polar solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[8] It is crucial to degas the solvent to remove oxygen, which can oxidize and deactivate the palladium catalyst.

The Catalytic Cycle in Action

The generally accepted mechanism for the Buchwald-Hartwig amination is a multi-step process:

-

Activation: The palladium precatalyst is reduced to the active Pd(0) species.

-

Oxidative Addition: The Pd(0) complex reacts with the 2-halopyridine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: Piperidine coordinates to the Pd(II) center, and the base removes a proton to form the palladium-amido complex.

-

Reductive Elimination: The desired 1-(pyridin-2-yl)piperidine is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

Below is a visualization of this catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(pyridin-2-yl)piperidine

This protocol provides a detailed procedure for the synthesis of 1-(pyridin-2-yl)piperidine from 2-chloropyridine and piperidine.

Materials and Reagents

-

2-Chloropyridine (1.0 equiv)

-

Piperidine (1.2 equiv)

-

Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

-

Ligand (e.g., RuPhos, 1.5-3 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment

-

Oven-dried Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert gas (argon or nitrogen) supply with manifold

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

The following workflow diagram outlines the key experimental steps.

Caption: Experimental workflow for the synthesis of 1-(pyridin-2-yl)piperidine.

-

Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3), the ligand (if not using a precatalyst that includes it), and sodium tert-butoxide.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is a critical step to prevent deactivation of the catalyst.

-

Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for a few minutes, then add 2-chloropyridine followed by piperidine via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.[9] Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[7]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(pyridin-2-yl)piperidine.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Buchwald-Hartwig amination to synthesize 1-(pyridin-2-yl)piperidine.

| Parameter | Condition | Rationale/Comment |

| Aryl Halide | 2-Bromopyridine or 2-Chloropyridine | 2-Bromopyridine is generally more reactive than 2-chloropyridine.[7] |

| Amine | Piperidine (1.1-1.5 equiv) | A slight excess of the amine is used to drive the reaction to completion. |

| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Precatalyst (1-2 mol%) | Precatalysts like RuPhos Pd G3 offer convenience and improved activity.[7] |

| Ligand | RuPhos, XPhos, or BrettPhos (1.5-4 mol%) | Bulky, electron-rich ligands are essential for this transformation.[7] |

| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv) | A strong base is typically required for efficient deprotonation of the amine.[8] |

| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents are standard; proper degassing is crucial.[8] |

| Temperature | 80-110 °C | Higher temperatures are often needed, especially for less reactive aryl chlorides.[9] |

| Time | 12-24 hours | Reaction progress should be monitored to determine the optimal time.[7] |

| Yield | 70-95% | Yields can be high but are dependent on the optimization of all parameters. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxygen exposure); Inappropriate ligand or base; Low reaction temperature. | Ensure rigorous inert atmosphere technique. Screen different ligands and bases. Increase the reaction temperature. |

| Side Product Formation | Hydrodehalogenation of the aryl halide; Homocoupling of the aryl halide. | Use a less sterically hindered ligand. Lower the reaction temperature slightly. Ensure the base is fully dissolved. |

| Difficulty in Purification | Residual catalyst or ligand. | Perform an aqueous workup to remove inorganic salts. Consider a filtration through a plug of silica gel before column chromatography. |

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 1-(pyridin-2-yl)piperidine. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields of the desired product. The protocol and insights provided in this document serve as a valuable resource for scientists engaged in the synthesis of N-heterocyclic compounds for drug discovery and development.

References

-

Malinowski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

-

WuXi AppTec. (2022, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

-

Li, G., et al. (2011). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved from [Link]

-

Djebbar, S., et al. (2020). Optimization of the Buchwald-Hartwig reaction. ResearchGate. Retrieved from [Link]

-